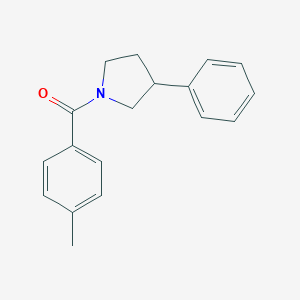
1-(4-Methylbenzoyl)-3-phenylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylbenzoyl)-3-phenylpyrrolidine, also known as 4-Methyl-α-phenyl-2-piperidinepropanoic acid benzyl ester, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been shown to exhibit a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 1-(4-Methylbenzoyl)-3-phenylpyrrolidine is not fully understood. However, it is believed to act as a sodium channel blocker, which reduces the influx of sodium ions into the neurons. This, in turn, reduces the excitability of the neurons, leading to analgesic and anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to reduce the release of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It has also been shown to reduce the release of glutamate, which is a neurotransmitter involved in pain transmission. In addition, this compound has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters involved in mood regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(4-Methylbenzoyl)-3-phenylpyrrolidine in lab experiments is its potent analgesic and anticonvulsant effects. This makes it a valuable tool for studying the mechanisms of pain and epilepsy. However, one of the limitations of using this compound is its potential toxicity. It has been shown to exhibit neurotoxicity and hepatotoxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Methylbenzoyl)-3-phenylpyrrolidine. One possible direction is to investigate its potential use in the treatment of neuropathic pain, depression, and anxiety. Another possible direction is to study its mechanism of action in more detail to identify new targets for drug development. Additionally, there is a need for further research on the safety and toxicity of this compound to determine its potential for clinical use.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound exhibits potent analgesic, anti-inflammatory, and anticonvulsant properties and has been investigated for its potential use in the treatment of neuropathic pain, depression, and anxiety. However, further research is needed to fully understand its mechanism of action and to determine its safety and toxicity.
Synthesemethoden
The synthesis of 1-(4-Methylbenzoyl)-3-phenylpyrrolidine involves the reaction of 4-Methylbenzoyl chloride with N-benzyl-3-phenylpropan-1-amine in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid. The purity of the compound can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
1-(4-Methylbenzoyl)-3-phenylpyrrolidine has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit analgesic, anti-inflammatory, and anticonvulsant properties. It has also been investigated for its potential use as a local anesthetic. In addition, this compound has been studied for its role in the treatment of neuropathic pain, depression, and anxiety.
Eigenschaften
Molekularformel |
C18H19NO |
|---|---|
Molekulargewicht |
265.3 g/mol |
IUPAC-Name |
(4-methylphenyl)-(3-phenylpyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C18H19NO/c1-14-7-9-16(10-8-14)18(20)19-12-11-17(13-19)15-5-3-2-4-6-15/h2-10,17H,11-13H2,1H3 |
InChI-Schlüssel |
SHBDXRVWJDGIMX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC(C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC(C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294929.png)


![N-[2-(2-{4-(benzyloxy)-3-nitrobenzylidene}hydrazino)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B294936.png)
![N-[2-[(2Z)-2-[1-(2-cyanoethyl)-2-oxoindol-3-ylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide](/img/structure/B294937.png)
![6-(4-Chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294962.png)

![2-[Tert-butyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294981.png)


